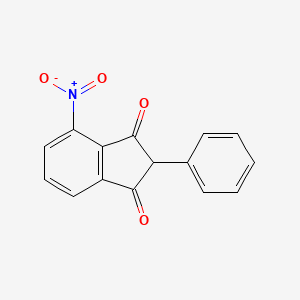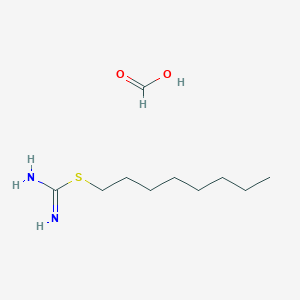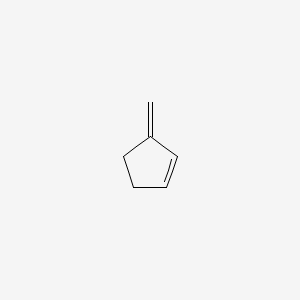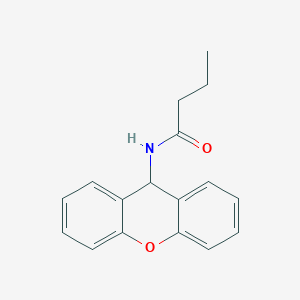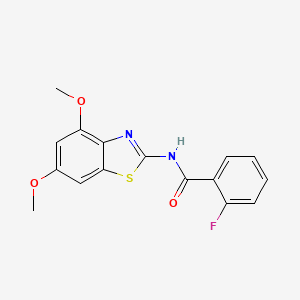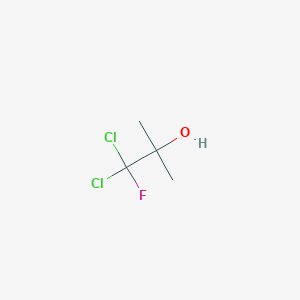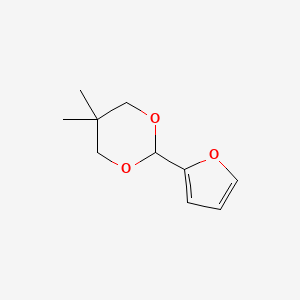
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane: is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a dioxane ring, making it a unique structure with potential applications in various fields. The furan ring is known for its aromatic properties, while the dioxane ring provides stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of furan derivatives with dioxane derivatives under specific conditions. One common method includes the use of acid catalysts to facilitate the cyclization process. For example, the reaction between 2-furancarboxaldehyde and 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of renewable feedstocks and environmentally friendly solvents, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A furan derivative with similar aromatic properties but lacking the dioxane ring.
2,5-Furandicarboxylic Acid: Another furan derivative with carboxylic acid groups, used in the production of biodegradable plastics.
Tetrahydrofuran: A fully saturated furan derivative used as a solvent and in polymer production.
Uniqueness
2-(Furan-2-yl)-5,5-dimethyl-1,3-dioxane is unique due to its combination of a furan ring and a dioxane ring. This dual-ring structure provides a balance of aromaticity and stability, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry .
Eigenschaften
CAS-Nummer |
709-10-4 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(furan-2-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H14O3/c1-10(2)6-12-9(13-7-10)8-4-3-5-11-8/h3-5,9H,6-7H2,1-2H3 |
InChI-Schlüssel |
HGOJOZRVGRMENA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


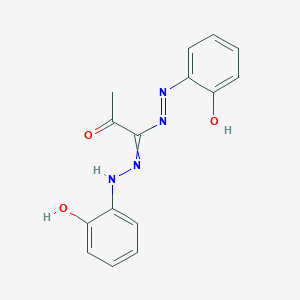
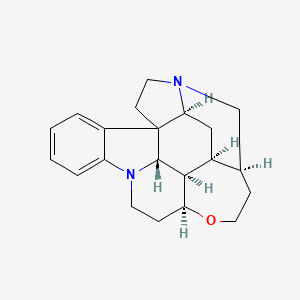
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
